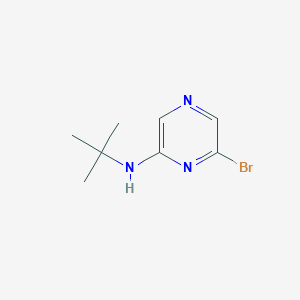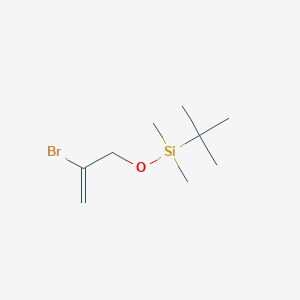
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
Descripción general
Descripción
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane: is a silane derivative with the molecular formula C8H19BrOSi and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a bromoallyl group attached to a tert-butyl dimethylsilane moiety. It is commonly used in organic synthesis due to its ability to act as a protecting group for hydroxyl and carbonyl functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 2-bromoallyl alcohol in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols under appropriate conditions.
Reduction Reactions: The bromo group can be reduced to form the corresponding allyl compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: The major product is the corresponding allyl compound.
Aplicaciones Científicas De Investigación
Chemistry: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl and carbonyl groups, facilitating complex synthetic routes .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It aids in the modification of biomolecules to enhance their stability and activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials for electronics and coatings .
Mecanismo De Acción
The mechanism of action of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The silyl group forms a stable bond with hydroxyl or carbonyl groups, preventing unwanted reactions during synthetic processes .
Comparación Con Compuestos Similares
- (2-Bromoethoxy)-tert-butyldimethylsilane
- tert-Butyl(chloro)diphenylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
Comparison: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromoallyl group, which provides additional reactivity compared to similar compounds like (2-Bromoethoxy)-tert-butyldimethylsilane . This additional functionality allows for more diverse chemical transformations and applications .
Propiedades
IUPAC Name |
2-bromoprop-2-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDAUNBDJWTZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


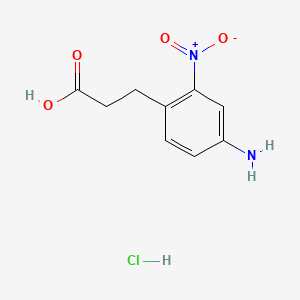
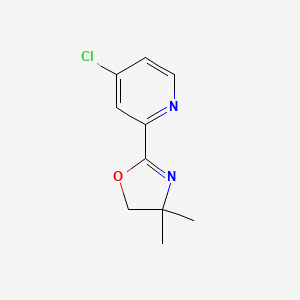
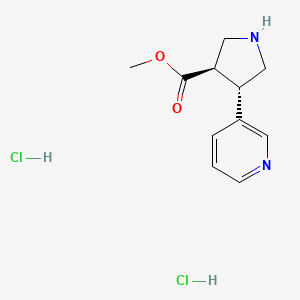
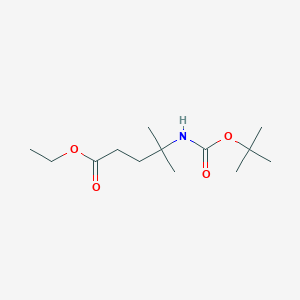
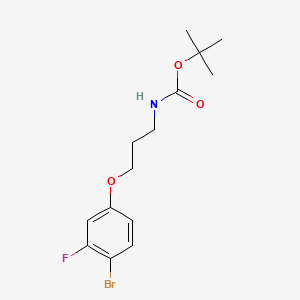


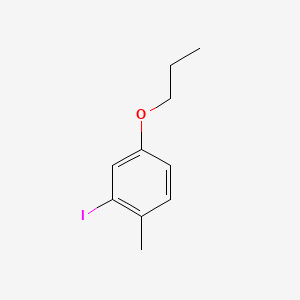
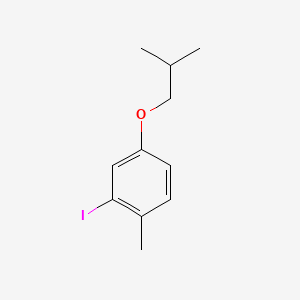
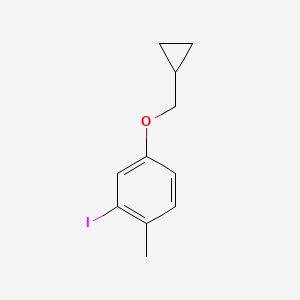
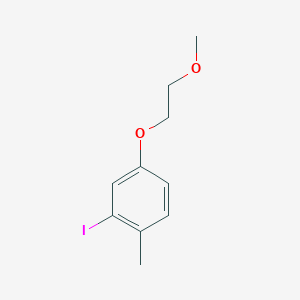
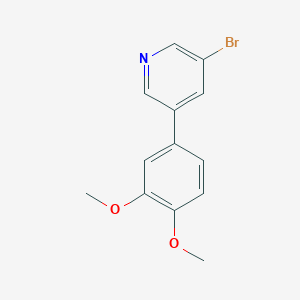
![Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8194436.png)
